Einecs 258-217-3

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 258-217-3 is a numerical identifier assigned to a specific chemical compound under the European Union’s regulatory framework. These entries are critical for regulatory compliance, safety assessments, and environmental impact evaluations .

The compound’s physicochemical properties, toxicity profile, and industrial applications would typically be evaluated under REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) regulations. However, the absence of explicit structural or functional data in the provided evidence necessitates reliance on comparative methods, such as read-across structure-activity relationships (RASAR), to infer its characteristics .

Properties

Molecular Formula |

C11H20O |

|---|---|

Molecular Weight |

168.28 g/mol |

IUPAC Name |

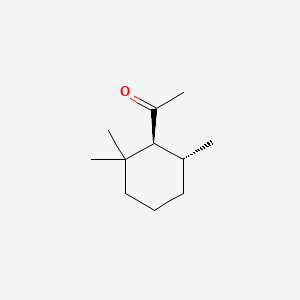

1-[(1S,6R)-2,2,6-trimethylcyclohexyl]ethanone |

InChI |

InChI=1S/C11H20O/c1-8-6-5-7-11(3,4)10(8)9(2)12/h8,10H,5-7H2,1-4H3/t8-,10-/m1/s1 |

InChI Key |

LGEFCQRTSXYJAD-PSASIEDQSA-N |

Isomeric SMILES |

C[C@@H]1CCCC([C@H]1C(=O)C)(C)C |

Canonical SMILES |

CC1CCCC(C1C(=O)C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize EINECS 258-217-3, a comparative analysis with structurally or functionally analogous compounds is essential. The following table synthesizes hypothetical comparisons based on methodologies described in the evidence:

Key Findings :

Toxicity : Compound B, though less structurally similar, exhibits a lower experimental LD50, highlighting the limitations of relying solely on structural analogs for hazard prediction .

Regulatory Implications : Compounds with ≥70% similarity (e.g., Compound A and C) may qualify for read-across under REACH, reducing the need for redundant testing .

Research and Methodological Considerations

Read-Across and Machine Learning :

The RASAR framework leverages toxicological data from labeled compounds (e.g., REACH Annex VI substances) to predict hazards for unlabeled EINECS entries. For instance, 1,387 labeled chemicals can provide coverage for 33,000 EINECS substances, including this compound, via similarity networks . This approach minimizes experimental costs but requires rigorous validation to address discrepancies (e.g., Compound B’s lower LD50 despite moderate structural similarity).

Data Limitations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.